molecular formula C24H20F2N2O5S B332352 ETHYL 2-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLENE}-5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLENE}-5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B332352
M. Wt: 486.5 g/mol
InChI Key: KGFVTANVASRBIO-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(difluoromethoxy)benzylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

The synthesis of ETHYL 2-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLENE}-5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps, including the formation of the thiazolopyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the thiazolopyrimidine scaffold, followed by the introduction of the difluoromethoxybenzylidene and hydroxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease progression. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Ethyl 2-[4-(difluoromethoxy)benzylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

  • Ethyl 2-[4-(methoxy)benzylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-[4-(trifluoromethoxy)benzylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate These compounds share similar core structures but differ in their substituents, which can influence their biological activity and chemical properties. The unique difluoromethoxy group in the compound of interest may confer distinct properties, such as enhanced biological activity or improved pharmacokinetic profile.

Properties

Molecular Formula

C24H20F2N2O5S

Molecular Weight

486.5 g/mol

IUPAC Name

ethyl (2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H20F2N2O5S/c1-3-32-22(31)19-13(2)27-24-28(20(19)15-6-8-16(29)9-7-15)21(30)18(34-24)12-14-4-10-17(11-5-14)33-23(25)26/h4-12,20,23,29H,3H2,1-2H3/b18-12-

InChI Key

KGFVTANVASRBIO-PDGQHHTCSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)C(=CC4=CC=C(C=C4)OC(F)F)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)/C(=C/C4=CC=C(C=C4)OC(F)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)C(=CC4=CC=C(C=C4)OC(F)F)S2)C

Origin of Product

United States

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